molecular formula C17H19NO3 B4234058 N-(2-methoxyphenyl)-2-(4-methylphenoxy)propanamide

N-(2-methoxyphenyl)-2-(4-methylphenoxy)propanamide

Cat. No. B4234058
M. Wt: 285.34 g/mol
InChI Key: KHRLUQKWYOOOKC-UHFFFAOYSA-N
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Description

N-(2-methoxyphenyl)-2-(4-methylphenoxy)propanamide, commonly known as O-Desmethyltramadol (ODT), is a synthetic opioid analgesic that has been widely used for pain management. ODT has been found to be more potent than its parent compound, tramadol, and has a longer half-life, making it a more effective painkiller.

Mechanism of Action

N-(2-methoxyphenyl)-2-(4-methylphenoxy)propanamide exerts its analgesic effect by binding to the mu-opioid receptor in the brain and spinal cord. This binding leads to the inhibition of pain transmission and the release of dopamine, which produces a feeling of euphoria. N-(2-methoxyphenyl)-2-(4-methylphenoxy)propanamide also has an inhibitory effect on the reuptake of serotonin and norepinephrine, which may contribute to its antidepressant and anxiolytic properties.
Biochemical and Physiological Effects:
N-(2-methoxyphenyl)-2-(4-methylphenoxy)propanamide has been found to have a number of biochemical and physiological effects. It has been shown to increase the release of endogenous opioids, such as beta-endorphins, which may contribute to its analgesic effect. N-(2-methoxyphenyl)-2-(4-methylphenoxy)propanamide has also been found to increase the release of dopamine, which may explain its potential for abuse. Additionally, N-(2-methoxyphenyl)-2-(4-methylphenoxy)propanamide has been shown to have a number of cardiovascular effects, including the potential to decrease blood pressure and heart rate.

Advantages and Limitations for Lab Experiments

N-(2-methoxyphenyl)-2-(4-methylphenoxy)propanamide has a number of advantages for lab experiments. It is a potent and effective analgesic, making it useful for studying pain management. N-(2-methoxyphenyl)-2-(4-methylphenoxy)propanamide has also been found to have antidepressant and anxiolytic properties, making it useful for studying these conditions. However, N-(2-methoxyphenyl)-2-(4-methylphenoxy)propanamide is a controlled substance and has the potential for abuse, which may limit its use in certain lab settings.

Future Directions

There are a number of future directions for research on N-(2-methoxyphenyl)-2-(4-methylphenoxy)propanamide. One potential area of study is the development of new formulations that reduce the potential for abuse. Another area of research is the investigation of N-(2-methoxyphenyl)-2-(4-methylphenoxy)propanamide's potential for the treatment of depression and anxiety. Additionally, there is a need for further research on the cardiovascular effects of N-(2-methoxyphenyl)-2-(4-methylphenoxy)propanamide, as well as its potential for drug interactions.

Scientific Research Applications

N-(2-methoxyphenyl)-2-(4-methylphenoxy)propanamide has been extensively studied for its analgesic properties. It has been found to be effective in managing pain in various conditions, including postoperative pain, cancer pain, and neuropathic pain. N-(2-methoxyphenyl)-2-(4-methylphenoxy)propanamide has also been studied for its potential use in the treatment of depression and anxiety.

properties

IUPAC Name

N-(2-methoxyphenyl)-2-(4-methylphenoxy)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO3/c1-12-8-10-14(11-9-12)21-13(2)17(19)18-15-6-4-5-7-16(15)20-3/h4-11,13H,1-3H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHRLUQKWYOOOKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OC(C)C(=O)NC2=CC=CC=C2OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-methoxyphenyl)-2-(4-methylphenoxy)propanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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